molecular formula C13H23ClN4O3S B8816489 ranitidine hydrochloride

ranitidine hydrochloride

Cat. No.: B8816489
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ranitidine hydrochloride typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ranitidine with modified functional groups, which can have different pharmacological properties .

Properties

Molecular Formula

C13H23ClN4O3S

Molecular Weight

350.87 g/mol

IUPAC Name

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H

InChI Key

GGWBHVILAJZWKJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Related CAS

66357-35-5 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under conditions of inert atmosphere, saturated with nitrogen, suspend 10.0 g of Z, N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine in 100 ml of anhydrous ethyl acetate (moisture<0.01%). Add dropwise to the mixture 21.95 g of hydrochloric acid in isopropanol (concentration 5.29% mol/mol) during 45 minutes, keeping the temperature at 25° C. Stirring vigorously, again in inert nitrogen atmosphere, a white precipitate is obtained. By operating again in a nitrogen-saturated atmosphere, wash and filter the precipitate with a mixture of ethyl acetate/isopropanol in 80:20 ratio and later with ethyl acetate alone. Dry the resulting precipitate in an oven at 40°-50° C. to remove the residual solvents and afterwards place it in a drier in-vacuo on phosphorus pentoxide, until a constant weight is obtained.
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Synthesis routes and methods II

Procedure details

Suspend 10.0 g of Z, N-[2-[[[5-(dimethylamino)methyl-2-furanyl] methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine in 100 ml of ethyl acetate. Add dropwise to the mixture 21.95 g of hydrochloric acid (concentration 5.29% mol/mol) in isopropanol, to which the 3% of distilled water was previously added, during 45 minutes, keeping the temperature at 25° C. Stirring vigorously, a white precipitate is obtained. Wash and filter the precipitate with a mixture of ethyl acetate/isopropanol in 80:20 ratio and later with ethyl acetate alone.
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Synthesis routes and methods III

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (5 g) was dissolved in isopropanol (40 ml) containing molar equivalent of hydrogen chloride. Toluene (20 ml) was added slowly to the solution. It was further stirred for 1 hr. Form 1 ranitidine hydrochloride crystallized during this period. The product was filtered off, washed with toluene (20 ml) and was dried at 45° C. under vacuum to give Form 1 ranitidine hydrochloride (5.08 g), m.p. 137°-138° C., DSC peak temperature=143.1° C., purity=99.7% (HPLC).
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Synthesis routes and methods IV

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (1.0 kg) was dissolved in isopropanol (8.01 t) containing molar equivalent of hydrogen chloride. The solution was stirred further for 1-2 hrs. The hydrochloride crystallized during this period, and was filtered off. The product was washed with isopropanol twice (1.01 t each) and was dried at 45° C. under vacuum to give Form 1 ranitidine hydrochloride (1.05 kg), m.p. 136°-137° C., DSC peak temperature=143.3° C., purity=99.8% (HPLC).
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Synthesis routes and methods V

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (5 g) was dissolved in n-propanol (40 ml) containing molar equivalent of hydrogen chloride. Ethyl acetate (20 ml) was added slowly to the solution. It was further stirred for 1 hr. Form 1 ranitidine hydrochloride crystallized during this period, and was filtered off. The product was washed with ethyl acetate (20 ml) and was dried at 40° C. under vacuum to give Form 1 ranitidine hydrochloride (5 g), m.p. 136°-137° C., DSC peak temperature=144° C., purity=99.6% (HPLC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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